Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate
Description
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C9H4Cl2O2SNa It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Properties
IUPAC Name |
sodium;3,6-dichloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S.Na/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSJHYXUJYUPRG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate typically involves the chlorination of benzothiophene followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in metabolic disorders and cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of mitochondrial branched-chain α-ketoacid dehydrogenase kinase. This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex, which plays a crucial role in the metabolism of branched-chain amino acids. The molecular targets and pathways involved include the binding of the compound to the kinase, triggering conformational changes that result in the dissociation of the kinase from the complex .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-1-benzothiophene-2-carboxylic acid
- 3,6-Dichloro-1-benzothiophene-2-carboxamide
- 3,6-Dichloro-1-benzothiophene-2-carboxylate esters
Uniqueness
Sodium 3,6-dichloro-1-benzothiophene-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its acid or ester counterparts. This property makes it particularly valuable in biological and medicinal research.
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